

Physical and chemical properties of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(2,4-

Compound Name: *Dichlorophenyl)cyclopropanecarboxylic acid*

Cat. No.: B176741

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An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid**, alongside experimental protocols for its analysis and a discussion of its potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Information

IUPAC Name: **1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid** CAS Number: 84604-70-

6 Molecular Formula: C₁₀H₈Cl₂O₂ Canonical SMILES:

C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl

Physical and Chemical Properties

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a beige to light brown granular crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source
Molecular Weight	231.08 g/mol	[1] [2]
Melting Point	140-147 °C	[3]
Boiling Point (Predicted)	369.6 ± 42.0 °C	[3]
pKa (Predicted)	3.75 ± 0.20	[3]
LogP	3.22	
Appearance	Beige to light brown granular crystalline powder	[3]

Experimental Protocols

Proposed Synthesis Workflow

A detailed experimental protocol for the synthesis of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid** is not readily available in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on established methods for the synthesis of similar cyclopropane derivatives. This process would involve the cyclopropanation of (2,4-dichlorophenyl)acetonitrile with 1,2-dibromoethane, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

This step involves the alkylation of the alpha-carbon of (2,4-dichlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base to facilitate the formation of the cyclopropane ring.

- Reactants: (2,4-Dichlorophenyl)acetonitrile, 1,2-dibromoethane, a strong base (e.g., sodium hydride or sodium amide), and an appropriate aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
- Procedure Outline:
 - Dissolve (2,4-dichlorophenyl)acetonitrile in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

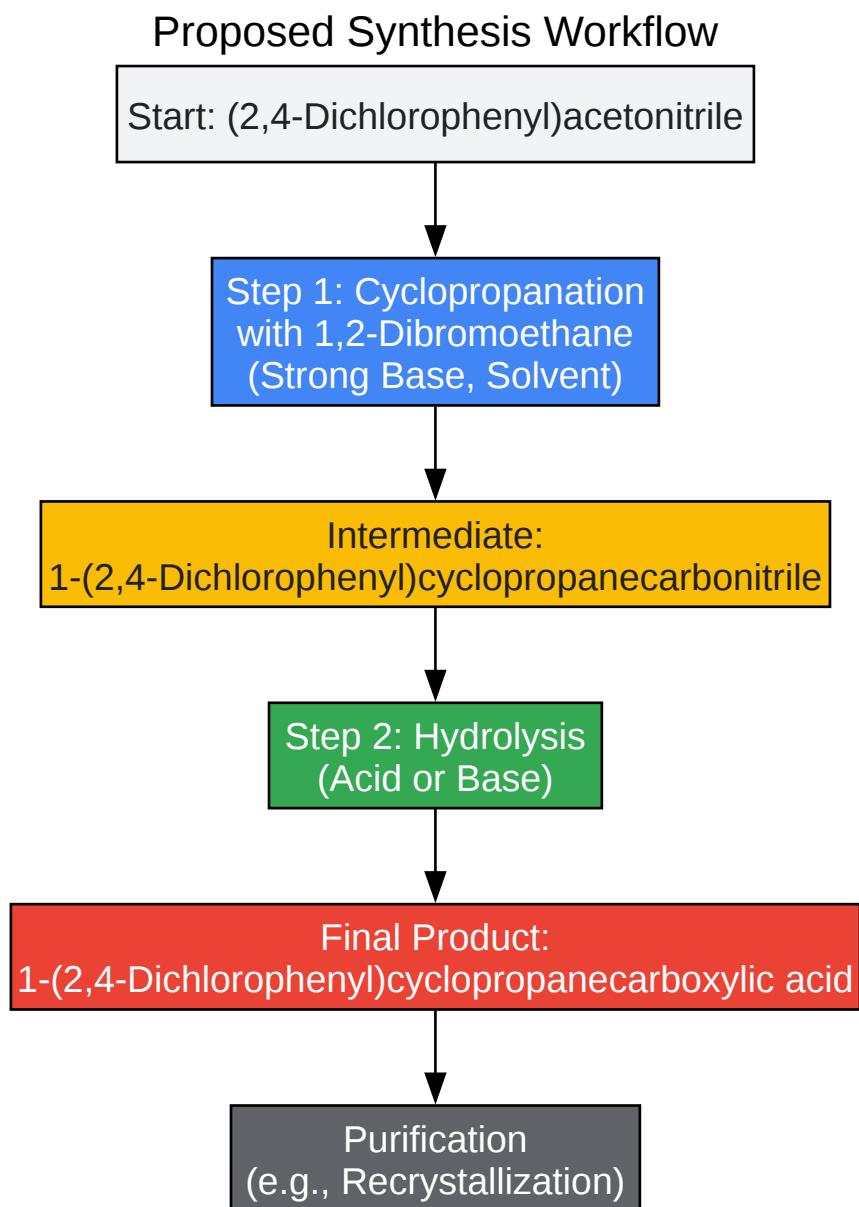
- Cool the solution in an ice bath.
- Slowly add the strong base to deprotonate the alpha-carbon, forming a carbanion.
- Add 1,2-dibromoethane dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to obtain the crude nitrile.
- Purify the product by column chromatography or distillation.

Step 2: Hydrolysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile to **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid**

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid under acidic or basic conditions.

- Reactants: 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide), and water.
- Procedure Outline (Acid-catalyzed hydrolysis):
 - Reflux the nitrile in an aqueous solution of a strong acid.
 - Monitor the reaction progress by TLC until the starting material is consumed.
 - Cool the reaction mixture and extract the carboxylic acid product with an organic solvent.
 - Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
 - Recrystallize the crude product from a suitable solvent system to obtain the pure **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid**.

The logical workflow for this proposed synthesis is illustrated in the following diagram:



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Caption: A diagram illustrating the proposed two-step synthesis of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purification of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid**.

- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
- Detection: UV-Vis detector at an appropriate wavelength.
- Application: This method is suitable for purity assessment, quantitative analysis, and preparative separation for isolating impurities. It can also be adapted for pharmacokinetic studies.

Spectral Data (Predicted)

Specific spectral data for **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid** are not readily available. However, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

- Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. The substitution pattern will lead to a specific splitting pattern.
- Cyclopropane Protons: Signals in the aliphatic region (typically 0.5-2.0 ppm) for the four protons of the cyclopropane ring. Due to the chiral center at C1, these protons are diastereotopic and are expected to show complex splitting patterns (multiplets).
- Carboxylic Acid Proton: A broad singlet in the downfield region (typically 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

- Carbonyl Carbon: A signal in the downfield region, typically around 170-185 ppm.

- Aromatic Carbons: Six signals in the aromatic region (around 120-140 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.
- Cyclopropane Carbons: Signals for the three carbons of the cyclopropane ring in the upfield region. The quaternary carbon (C1) will have a distinct chemical shift from the two CH₂ carbons.

Infrared (IR) Spectroscopy

- O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.
- C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.
- Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
- C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 230 and 232 (and a smaller peak at 234) due to the isotopic distribution of the two chlorine atoms. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu). Fragmentation of the dichlorophenyl ring would also be observed.

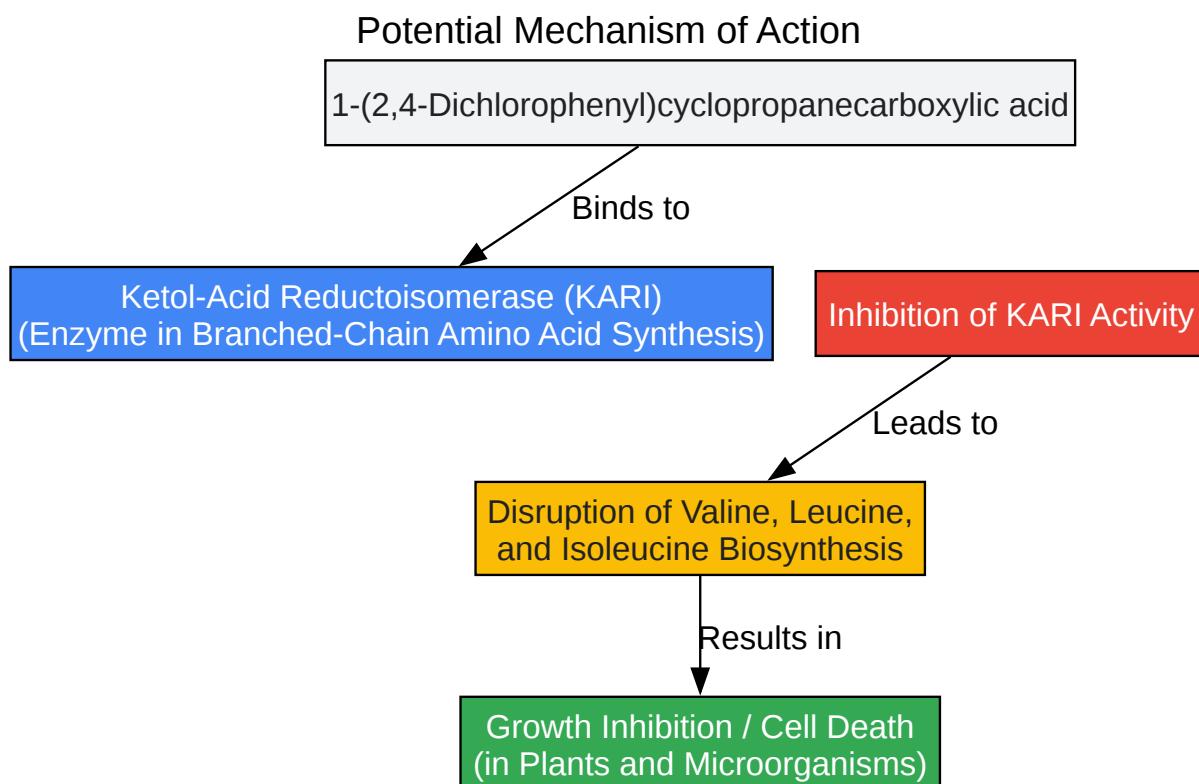
Biological Activity and Signaling Pathways

While there is no direct evidence of the biological activity of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid** in the reviewed literature, several studies have investigated the biological effects of related cyclopropane derivatives. A prominent area of research is their potential as inhibitors of the enzyme ketol-acid reductoisomerase (KARI).

KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but it is absent in mammals. This makes it an attractive target for the development of novel herbicides and antimicrobial agents.

A study on 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, a derivative of the target compound, has shown that it is bioactive against the KARI of *Escherichia coli*. This suggests that **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid** may also exhibit inhibitory activity against this enzyme. The proposed mechanism of action would involve the binding of the cyclopropane derivative to the active site of KARI, thereby blocking the biosynthesis of essential amino acids and leading to growth inhibition or cell death of the target organism.

The logical relationship for this potential mechanism of action is depicted below:



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Caption: A diagram illustrating the potential inhibitory action of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid** on the KARI pathway.

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- To cite this document: BenchChem. [Physical and chemical properties of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176741#physical-and-chemical-properties-of-1-2-4-dichlorophenyl-cyclopropanecarboxylic-acid]

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